molecular formula C6H11N7O B12785317 as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- CAS No. 80761-68-8

as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-

Cat. No.: B12785317
CAS No.: 80761-68-8
M. Wt: 197.20 g/mol
InChI Key: HFYUOVUAFYIWAY-UHFFFAOYSA-N
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Description

The compound as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- is a substituted triazine derivative featuring a carboxamide group at position 6, a hydrazino group at position 3, and methylamino substituents at positions 5 and N-methylation. Hydrazino groups are known for their nucleophilic and redox-active properties, which may influence applications in pharmaceuticals or agrochemicals .

Properties

CAS No.

80761-68-8

Molecular Formula

C6H11N7O

Molecular Weight

197.20 g/mol

IUPAC Name

3-hydrazinyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13)

InChI Key

HFYUOVUAFYIWAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=NC(=N1)NN)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrazino Group (Position 3)

  • Condensation Reactions : Reacts with aldehydes/ketones to form hydrazones (e.g., benzaldehyde yields a Schiff base derivative) .

  • Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, forming diazenium or nitrile oxides .

Methylamino Group (Position 5)

  • Demethylation : Strong acids (HCl, H₂SO₄) cleave the N-methyl group, yielding a primary amine .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Carboxamide (Position 6)

  • Hydrolysis : Acidic (HCl, 110°C) or basic (NaOH, reflux) conditions convert the carboxamide to a carboxylic acid .

  • Nucleophilic Substitution : Replaced by amines (e.g., aniline) under Mitsunobu conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂ .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

Comparative Reactivity

Functional GroupReaction TypeRate (Relative to Aniline)
HydrazinoCondensation3× faster
MethylaminoAlkylation1.2× slower
CarboxamideHydrolysis2× faster (acidic)

Key Research Findings

  • The hydrazino group enhances electrophilic aromatic substitution rates at position 4 .

  • Methylamino groups stabilize the triazine ring against radical-initiated degradation .

  • Carboxamide hydrolysis is pH-dependent, with optimal stability at pH 6–8 .

Scientific Research Applications

Synthesis of as-Triazine Derivatives

The synthesis of as-Triazine-6-carboxamide derivatives typically involves functionalization reactions that allow for the introduction of various substituents at different positions on the triazine ring. For instance, hydrazone derivatives can be synthesized through reactions with substituted benzaldehydes, leading to compounds with enhanced biological activities .

Biological Applications

1. Anticancer Activity
Research has shown that derivatives of as-Triazine-6-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. For example, a study demonstrated that certain synthesized hydrazone derivatives displayed IC50 values ranging from 1.0 µM to 19.51 µM against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The presence of specific substituents on the triazine core significantly influences the anticancer activity of these compounds.

2. Antimicrobial Properties
Triazine derivatives have also been evaluated for their antimicrobial properties. A series of 1,2,4-triazines were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

3. Anti-inflammatory Effects
Some studies have reported that triazine derivatives possess anti-inflammatory properties. For instance, certain compounds demonstrated selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes .

Table 1: Antiproliferative Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-71.0Induces apoptosis
2HCT-1160.98Cell cycle arrest
3MCF-710.4Inhibition of proliferation
4HCT-1168.8Apoptosis induction

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BStaphylococcus aureus16 µg/mL

Mechanistic Insights

The mechanisms underlying the biological activities of as-Triazine derivatives have been explored through various assays. The MTT assay is commonly employed to assess cell viability and proliferation, providing insights into the cytotoxic effects of these compounds on cancer cells . Additionally, flow cytometry has been utilized to analyze apoptosis and cell cycle dynamics following treatment with triazine derivatives.

Mechanism of Action

The mechanism of action of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the provided evidence are structurally relevant for comparison:

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

  • Core Structure : 1,3,4-thiadiazole (a five-membered aromatic ring with two nitrogen atoms and one sulfur atom).
  • Functional Groups: 3,4,5-trimethoxyphenyl group at position 5, methylamino at position 2.
  • Trimethoxyphenyl groups are common in microtubule-targeting agents (e.g., combretastatin analogs), suggesting divergent therapeutic applications compared to triazine derivatives .

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Core Structure : 1,3,4-oxadiazole (similar to thiadiazole but with oxygen replacing sulfur).
  • Functional Groups: Same trimethoxyphenyl and methylamino substituents as the thiadiazole analog.
  • Key Differences: Oxygen in the oxadiazole ring increases polarity and hydrogen-bonding capacity compared to sulfur in thiadiazoles or nitrogen in triazines.

N-Methyl-4-t-butylopyridine iodide

  • Core Structure : Pyridine (a six-membered aromatic ring with one nitrogen atom).
  • Functional Groups : t-Butyl group at position 4, iodide counterion.
  • Key Differences :
    • Pyridine derivatives are less sterically hindered than triazines, favoring interactions with hydrophobic pockets in enzymes or receptors.
    • The iodide ion may enhance solubility but introduces distinct pharmacokinetic challenges compared to neutral triazine-carboxamide structures .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications/Toxicity
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- Triazine Hydrazino, carboxamide, methylamino Toxicity database entry; redox activity likely
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Trimethoxyphenyl, methylamino Microtubule disruption (inference from structural analogs)
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Oxadiazole Trimethoxyphenyl, methylamino Metabolic stability; kinase inhibition (speculative)
N-Methyl-4-t-butylopyridine iodide Pyridine t-Butyl, iodide Ionic interactions; solubility modifier

Research Findings and Limitations

  • Comparable hydrazine derivatives are known to form DNA adducts or generate reactive oxygen species.
  • Structural Reactivity: The methylamino and hydrazino groups in the triazine compound suggest nucleophilic reactivity, contrasting with the electron-withdrawing trimethoxyphenyl groups in thiadiazole/oxadiazole analogs.
  • Data Gaps: No quantitative data (e.g., IC50, LD50) are available for the triazine compound in public sources.

Biological Activity

The compound as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a triazine core, characterized by a six-membered ring containing three nitrogen atoms. This structure is pivotal for its biological activity, as modifications to the triazine framework can enhance its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The as-Triazine-6-carboxamide derivative was evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Table 1: Cytotoxicity of Triazine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
as-Triazine-6-carboxamideA5491.59
H4600.72
HT-290.56
4-Methyl-3,5-dioxo-triazineA5491.59
H4600.72
HT-290.56

The above table summarizes the cytotoxic effects observed in studies where as-Triazine-6-carboxamide and its analogs were tested against human lung adenocarcinoma (A549), non-small cell lung cancer (H460), and colorectal cancer (HT-29) cell lines. The compound exhibited low IC50 values, indicating potent cytotoxicity.

Enzyme Inhibition

Triazine derivatives are also recognized for their ability to inhibit specific enzymes involved in cancer progression. The as-Triazine-6-carboxamide derivative has been shown to inhibit c-Met kinase, a crucial target in cancer therapy.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
as-Triazine-6-carboxamidec-Met0.016
4-Methyl-3,5-dioxo-triazinec-Met0.016

This data indicates that as-Triazine-6-carboxamide is a potent inhibitor of the c-Met enzyme, which is implicated in tumor growth and metastasis.

The mechanism by which as-Triazine-6-carboxamide exerts its biological effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By targeting key enzymes like c-Met, the compound disrupts signaling pathways that promote cell division and survival.
  • Impact on Cellular Mechanisms : Studies suggest that triazines can influence cellular processes such as DNA synthesis and repair mechanisms.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives in clinical settings:

  • Case Study on Antitumor Activity : A study involving mice models treated with as-Triazine-6-carboxamide showed significant tumor regression compared to control groups.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of triazine derivatives in humans, focusing on their potential as targeted therapies for various cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing as-Triazine-6-carboxamide derivatives, and how can reaction intermediates be optimized?

  • Methodological Answer : Multi-step synthesis involving hydrazine coupling and carboxamide formation is common. For example, analogous triazine-carboxamide compounds are synthesized via nucleophilic substitution on chlorinated triazine cores, followed by hydrazine functionalization . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to control regioselectivity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR ensures structural fidelity .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve hydrazino and methylamino substituents. IR spectroscopy confirms carboxamide C=O stretching (~1650 cm1^{-1}). Comparative analysis with crystallographic data from related pyrrolo-triazine carboxamides (e.g., PDB ligand 38P) can validate stereoelectronic properties . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is essential, with ≥95% purity required for biological assays .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize kinase inhibition assays due to structural similarity to pyrrolo-triazine kinase inhibitors (e.g., Dasatinib analogs) . Use ATP-competitive binding assays with recombinant kinases (e.g., Abl1, Src). Cytotoxicity profiling in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, with IC50_{50} determination, provides initial efficacy data. Parallel testing in non-tumor cells (e.g., HEK293) assesses selectivity .

Advanced Research Questions

Q. How can contradictory solubility and bioavailability data be resolved for this hydrazino-carboxamide derivative?

  • Methodological Answer : Physicochemical profiling (logP, pKa) via shake-flask or potentiometric titration identifies hydrophobicity challenges. For analogs like Norflurazon (a triazinyl herbicide), methylamino groups contribute to poor aqueous solubility, which is mitigated via salt formation (e.g., trifluoroacetate) or co-solvent systems (PEG-400/water) . Molecular dynamics simulations (e.g., Desmond) model membrane permeability and guide structural modifications (e.g., adding polar substituents) .

Q. What strategies address off-target effects observed in kinase inhibition studies?

  • Methodological Answer : Off-target binding often stems from conserved ATP-binding pockets. Employ kinome-wide profiling (e.g., KinomeScan) to identify promiscuity hotspots. Structure-activity relationship (SAR) analysis using X-ray crystallography (e.g., PDB 38P) reveals key interactions; modifying the hydrazino group to a bulkier substituent (e.g., cyclopropyl) enhances selectivity . Parallel MD simulations predict binding entropy changes .

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for precise control of exothermic hydrazine coupling steps. Catalytic methods (e.g., Pd-mediated C-N cross-coupling) reduce byproducts . Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. For chiral centers, asymmetric catalysis (e.g., Ru-BINAP complexes) ensures enantiomeric excess >98% .

Q. What computational approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., GSK-3β) identifies binding poses, while free-energy perturbation (FEP) calculations quantify affinity differences between analogs . Systems biology modeling (e.g., COPASI) integrates proteomics data to predict pathway-level effects. Validate predictions with CRISPR-Cas9 knockouts of proposed targets in cellular models .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Evaluate metabolic stability via liver microsome assays (human/rodent) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methylamino groups). Pharmacokinetic studies (IV/PO dosing in rodents) quantify bioavailability. If metabolism is a barrier, introduce deuterium at vulnerable sites (deuterium-for-hydrogen substitution) to prolong half-life .

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